4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt
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Overview
Description
4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt is a heterocyclic organic compound. It is known for its unique structure, which includes a glucuronide moiety attached to a phenyl ring substituted with hydroxy, methoxy, and hydroxydecyl groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring with appropriate substitutions.
Glucuronidation: The phenyl ring is then glucuronidated using glucuronic acid derivatives under acidic or enzymatic conditions.
Hydroxydecyl Substitution: The hydroxydecyl group is introduced through a substitution reaction, typically using a decyl halide and a base.
Methoxylation: Methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Purification: The intermediates are purified using techniques such as crystallization, distillation, or chromatography.
Final Product Formation: The final compound is obtained through the glucuronidation and substitution reactions, followed by purification and drying.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy and hydroxydecyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with ketone or aldehyde groups.
Reduced Derivatives: Compounds with fewer oxygen-containing groups.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt has several scientific research applications:
Chemistry: Used as a model compound for studying glucuronidation reactions and their mechanisms.
Biology: Investigated for its potential role in cellular processes involving glucuronidation.
Medicine: Explored for its potential therapeutic effects, particularly in drug metabolism and detoxification.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt involves:
Glucuronidation: The compound undergoes glucuronidation, a process where glucuronic acid is added to substances to increase their solubility and facilitate excretion.
Molecular Targets: The primary molecular targets are enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases.
Pathways: The compound is involved in metabolic pathways that detoxify and eliminate various substances from the body.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide Monosodium Salt
- 4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucopyranosiduronic Acid
Uniqueness
4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-Glucuronide Monosodium Salt is unique due to its specific substitution pattern on the phenyl ring and the presence of the glucuronide moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenoxy]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O11.Na/c1-14-15(12-10-8-6-4-5-7-9-11-13-26)20(23(34-3)21(33-2)16(14)27)35-25-19(30)17(28)18(29)22(36-25)24(31)32;/h17-19,22,25-30H,4-13H2,1-3H3,(H,31,32);/q;+1/p-1/t17-,18-,19+,22-,25+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPLAXZZMPQGO-YWWPMPCFSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)CCCCCCCCCCO.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)CCCCCCCCCCO.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NaO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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